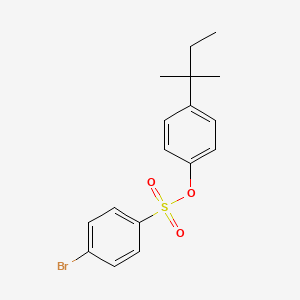![molecular formula C22H30N2O3S B4046491 ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)BENZOATE](/img/structure/B4046491.png)
ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)BENZOATE
Descripción general
Descripción
ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)BENZOATE is a complex organic compound that features an adamantane moiety, a unique structure known for its stability and rigidity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the reaction of adamantan-1-ylamine with ethyl isothiocyanatoacetate to form an intermediate, which is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like methylene chloride and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the stability and bioavailability of the compound, allowing it to effectively interact with enzymes, receptors, and other biomolecules. This interaction can modulate various biological processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}BENZOATE): Similar structure but lacks the carbamothioyl group.
ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)ACETATE: Similar structure but with an acetate group instead of a benzoate group.
Uniqueness
ETHYL 4-({[2-(ADAMANTAN-1-YLOXY)ETHYL]CARBAMOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and rigidity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
ethyl 4-[2-(1-adamantyloxy)ethylcarbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-2-26-20(25)18-3-5-19(6-4-18)24-21(28)23-7-8-27-22-12-15-9-16(13-22)11-17(10-15)14-22/h3-6,15-17H,2,7-14H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZOXOVJLOLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methylphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046413.png)


![N-(3-methylphenyl)-5-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B4046442.png)
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4046448.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[isobutyl(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4046455.png)
![3,5-DIMETHYL 1-[(OXOLAN-2-YL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4046456.png)
![1-BUTYL-2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4046463.png)
![1-(4-Bromophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B4046470.png)
![2-{3-allyl-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4046480.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4046486.png)
![phenyl 2-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate](/img/structure/B4046496.png)
![3-(4-methylphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046503.png)
![2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4046505.png)
